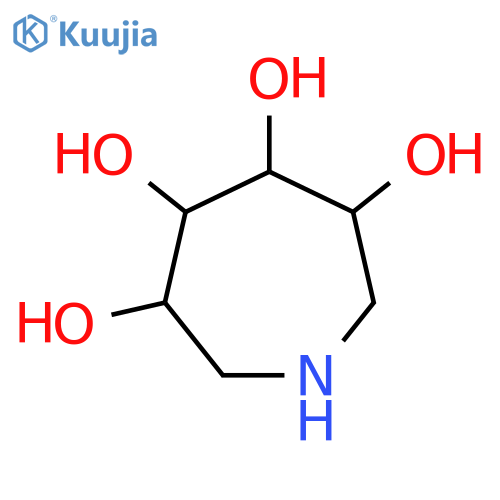Cas no 280745-41-7 ((3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride)

280745-41-7 structure
商品名:(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-3,4,5,6-tetrol,hexahydro-, (3S,4S,5S,6S)-
- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL
- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL SALT
- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HYDROCHLORIDE
- (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl
- (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride
- SCHEMBL5685818
- 280745-41-7
- (3S,4S,5S,6S)-AZEPANE-3,4,5,6-TETROL HYDROCHLORIDE
- (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride
-
- インチ: InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2
- InChIKey: MRFFNLOQLBWKPJ-UHFFFAOYSA-N
- ほほえんだ: OC1CNCC(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 199.061
- どういたいしつりょう: 199.061
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93A^2
じっけんとくせい
- 密度みつど: 1.508±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
- PSA: 92.95000
- LogP: -1.83600
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S213085-1mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |
280745-41-7 | 1mg |
$ 190.00 | 2022-06-03 | ||
| TRC | S213085-5mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |
280745-41-7 | 5mg |
$ 620.00 | 2022-06-03 | ||
| Chemenu | CM579821-1g |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl |
280745-41-7 | 95%+ | 1g |
$8820 | 2024-07-28 | |
| Chemenu | CM579821-100mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl |
280745-41-7 | 95%+ | 100mg |
$4900 | 2024-07-28 | |
| TRC | S213085-2.5mg |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |
280745-41-7 | 2.5mg |
$ 285.00 | 2022-06-03 |
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
280745-41-7 ((3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride) 関連製品
- 23323-37-7(1-Deoxy-1-(octylamino)-D-glucitol)
- 14216-22-9(N-Ethyl-D-glucamine)
- 6284-40-8(Meglumine)
- 39640-71-6(trans-piperidine-3,4-diol)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
